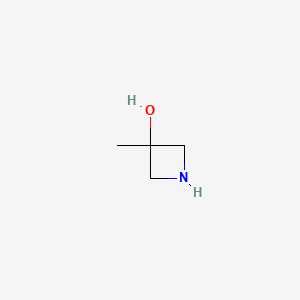

3-Methylazetidin-3-ol

Descripción

Significance of Azetidine (B1206935) Frameworks in Advanced Organic Chemistry

Azetidine frameworks are a notable class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in organic and medicinal chemistry. acs.orguni-muenchen.de Their importance stems from their prevalence in a variety of natural products and their role as key structural motifs in commercial drugs. uni-muenchen.de The four-membered ring of azetidine imparts significant ring strain, which can be strategically harnessed in ring-opening and expansion reactions to produce larger, functionalized cyclic or linear products with controlled stereochemistry. rsc.org This reactivity makes them excellent candidates for constructing complex molecular architectures. rsc.orgresearchgate.net

In the realm of medicinal chemistry, the compact and conformationally constrained nature of the azetidine ring is highly valued. rsc.orgmdpi.com This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. mdpi.com Consequently, azetidines are often employed as surrogates for natural amino acids in peptidomimetics and have shown potential in nucleic acid chemistry. rsc.org Beyond their biological applications, azetidines also serve as ligands in various catalytic processes, including C-C bond-forming reactions like the Suzuki, Sonogashira, and Michael additions. rsc.org The continuous development of novel synthetic methods to access functionalized azetidines underscores their enduring importance as versatile synthons in modern organic synthesis. acs.orguni-muenchen.dersc.org

Research Trajectories for 3-Methylazetidin-3-ol

This compound is a specific azetidinol (B8437883) that has emerged as a compound of interest in several research domains. Its structure, featuring a tertiary alcohol on the four-membered ring, provides a key functional "handle" for a wide array of chemical transformations. This makes it a valuable building block in organic synthesis for the creation of more complex heterocyclic compounds.

Key research trajectories for this compound focus on its utility as a pharmaceutical intermediate. Investigations are exploring its potential role in drug development, with specific studies indicating its use as a precursor for inhibitors of cyclin-dependent kinase 2 (CDK2) for cancer treatment and interleukin-1 receptor-associated kinase 4 (IRAK4) for diseases related to this kinase. chemicalbook.com The reactivity of the hydroxyl group allows for transformations such as oxidation to ketones or substitution reactions to introduce different functional groups, thereby enabling the synthesis of diverse molecular libraries for biological screening. The compound's structural features allow for potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry. cymitquimica.com

Properties of this compound and its Hydrochloride Salt

This compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 256931-54-1 | sigmaaldrich.comaablocks.compharmalego.com |

| Molecular Formula | C4H9NO | chemicalbook.comaablocks.compharmalego.com |

| Molecular Weight | 87.12 g/mol | sigmaaldrich.comaablocks.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid or Semi-solid or liquid or lump | sigmaaldrich.com |

| SMILES | CC1(O)CNC1 | aablocks.compharmalego.com |

| InChI Key | LDLAEUFQUOXALI-UHFFFAOYSA-N | sigmaaldrich.com |

This compound Hydrochloride

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 124668-46-8 | cymitquimica.comnih.govsigmaaldrich.com |

| Molecular Formula | C4H10ClNO | cymitquimica.comnih.govchemscene.com |

| Molecular Weight | 123.58 g/mol | nih.govsigmaaldrich.comchemscene.com |

| IUPAC Name | This compound;hydrochloride | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| Solubility | More soluble in water than its free base form | cymitquimica.com |

| InChI Key | WEAZZOCWAJWPRL-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)2-5-3-4/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLAEUFQUOXALI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468266 | |

| Record name | 3-methylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256931-54-1 | |

| Record name | 3-methylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 3 Methylazetidin 3 Ol

Established Synthesis Routes and Reaction Condition Optimization

Established methods for the synthesis of 3-methylazetidin-3-ol often rely on intramolecular cyclization reactions of appropriately substituted acyclic precursors. The optimization of reaction conditions is crucial to maximize the yield of the desired strained heterocycle while minimizing side reactions.

Cyclization Approaches for Azetidine (B1206935) Ring Formation

The formation of the azetidine ring in this compound is commonly achieved through the intramolecular cyclization of a 1,3-amino alcohol derivative. A key precursor for this transformation is 2-amino-2-methyl-1,3-propanediol. This starting material contains the necessary carbon skeleton and functional groups—an amino group and two hydroxyl groups—suitably positioned for ring closure.

The general strategy involves the selective activation of the primary hydroxyl groups to facilitate nucleophilic attack by the amino group. One common method involves converting the hydroxyl groups into better leaving groups, such as tosylates or mesylates. For instance, the treatment of a protected aminodiol with para-toluenesulfonyl chloride can selectively produce a monotosylate intermediate. This intermediate, when subjected to a base, undergoes intramolecular cyclization to form the azetidine ring.

Another approach for activating the hydroxyl groups is the use of reagents like carbonyldiimidazole, which can facilitate the cyclization of amino alcohols. This method avoids the use of harsh reagents and can be effective for the synthesis of various N-heterocycles, including azetidines.

A straightforward synthesis of 1,3-disubstituted azetidines has also been accomplished through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org This strategy could potentially be adapted for the synthesis of this compound.

| Precursor | Reagents | Product | Notes |

| 2-Amino-2-methyl-1,3-propanediol derivative | 1. p-Toluenesulfonyl chloride, Pyridine (B92270)/Toluene 2. Inorganic base (e.g., NaHCO₃) | N-protected this compound | The monotosylate intermediate is cyclized in the second step. |

| Amino alcohol | Carbonyldiimidazole | N-protected azetidine | A method that avoids harsh reagents. figshare.com |

| Primary amine | 2-Substituted-1,3-propanediol bis-triflate (in situ) | 1,3-Disubstituted azetidine | A general method for azetidine synthesis. organic-chemistry.org |

Synthesis from β-Amino Acid Precursors

While the cyclization of 1,3-amino alcohols is a primary route, the use of β-amino acid precursors for the synthesis of azetidines is also a known strategy in heterocyclic chemistry. However, a direct and established route for the synthesis of this compound specifically from a β-amino acid precursor is not prominently documented in the reviewed literature. In principle, a suitably substituted β-amino acid could be reduced to the corresponding amino alcohol, which would then enter a cyclization pathway similar to those described above.

Reaction of 3-Methylazetidine (B2440550) with 3-Hydroxypropanal (B37111)

The synthesis of this compound via the reaction of 3-methylazetidine with 3-hydroxypropanal is not a reported or chemically feasible method. The expected reaction would likely involve an N-alkylation or an aldol-type reaction at the carbon adjacent to the nitrogen, rather than the formation of a tertiary alcohol at the C3 position.

Advanced Approaches for Functionalized Azetidinol (B8437883) Synthesis

Modern synthetic chemistry offers advanced methodologies for the synthesis and functionalization of complex molecules, including strained heterocycles like azetidines. Transition-metal catalysis, in particular, has emerged as a powerful tool for creating and modifying these structures.

Transition-Metal-Catalyzed Reactions in Azetidine Chemistry

Transition metals, especially palladium, play a significant role in the synthesis and functionalization of azetidines. mdpi.com These catalysts can enable reactions that are otherwise difficult to achieve, such as C-H activation and cross-coupling reactions on the azetidine ring. For instance, palladium-catalyzed intramolecular amination of unactivated C-H bonds has been used to synthesize azetidine compounds. organic-chemistry.org This approach involves the formation of a carbon-nitrogen bond at a position that is not pre-functionalized, offering a more efficient synthetic route.

| Catalyst System | Reaction Type | Substrate | Product |

| Palladium(II) acetate (B1210297)/Picolinamide | Intramolecular C-H amination | Amine with γ and δ C-H bonds | Azetidine derivative |

| Palladium complexes | C-H arylation | Pentacyclic triterpenoids with azetidine moiety | Arylated azetidine derivative nih.gov |

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the functionalization of azetidine derivatives. researchgate.net While the direct synthesis of this compound using these methods is not a standard approach, they are invaluable for the synthesis of functionalized azetidinols from simpler azetidine precursors.

For example, N-Boc-3-azetidinone can serve as a versatile intermediate. The ketone functionality can be subjected to various transformations, and the N-Boc protecting group allows for subsequent modifications. Palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or other substituents onto the azetidine ring. For instance, the α-arylation of azetidinyl esters has been achieved using palladium catalysis. Although challenging due to the strained nature of the ring, this method provides a direct way to attach aromatic groups to the azetidine core.

Furthermore, palladium-catalyzed cross-coupling reactions have been developed for the reaction of azides with isocyanides, offering a route to diverse carbodiimides. rsc.org While not directly producing azetidinols, this illustrates the broad utility of palladium catalysis in manipulating functional groups that could be part of a larger synthetic strategy toward complex azetidine derivatives.

| Reaction | Catalyst | Substrates | Product |

| α-Arylation | Palladium complex | Azetidinyl ester and aryl halide | α-Aryl azetidinyl ester |

| Azide-Isocyanide Coupling | Palladium complex | Azide (B81097) and isocyanide | Carbodiimide |

Nickel-Facilitated Arylation of Azetidines

Nickel-catalyzed cross-coupling reactions have emerged as a valuable method for the C-H arylation of saturated heterocycles, including azetidines. This approach allows for the direct formation of carbon-carbon bonds, introducing aryl groups onto the azetidine core. The mechanism often involves a nickel catalytic cycle that can be initiated by the oxidative addition of an aryl halide to a Ni(0) species, or proceed through a Ni(I)/Ni(III) cycle, particularly in photoredox-mediated processes.

Recent advancements have highlighted the potential of interfacing nickel catalysis with hydrogen atom transfer (HAT) processes for the direct functionalization of C(sp³)–H bonds. In such a mechanism, a HAT agent abstracts a hydrogen atom from the azetidine ring, typically at a position alpha to the nitrogen, to generate a carbon-centered radical. This radical is then trapped by a Ni(II)-aryl complex, leading to a Ni(III) intermediate which undergoes reductive elimination to furnish the arylated azetidine and regenerate the active nickel catalyst. This strategy avoids the need for pre-functionalization of the azetidine ring, offering a more atom-economical route to arylated products.

Rhodium-Catalyzed Ring Expansion

Rhodium catalysts are effective in mediating ring expansion reactions, transforming azetidines into larger, functionalized nitrogen heterocycles such as pyrrolidines. A notable example is the rhodium-catalyzed ring expansion of 2-(azetidin-3-ylidene) acetates with aryl boronic acids. nih.govacs.org This process proceeds through a novel domino "conjugate addition/N-directed α-C(sp³)–H activation" mechanism. nih.govacs.org

The proposed catalytic cycle begins with the conjugate addition of an arylrhodium species (generated from the aryl boronic acid) to the α,β-unsaturated ester of the azetidine substrate. acs.org This is followed by a C(sp³)–H activation at the carbon alpha to the nitrogen, which is directed by coordination of the nitrogen atom to the rhodium center. The resulting metallacyclic intermediate then undergoes a β-carbon cleavage, driven by the release of the four-membered ring's strain, to form a ring-expanded product. acs.org This methodology has been successfully applied to the asymmetric synthesis of 4-aryl-4,5-dihydropyrrole-3-carboxylates with high enantioselectivity. nih.govacs.org

Strain-Release Strategies for Azetidine Functionalization

The inherent ring strain of azetidines and their bicyclic precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), is a powerful thermodynamic driving force that can be harnessed for synthetic transformations. rsc.org These strain-release strategies enable the construction of highly functionalized azetidine scaffolds.

Nucleophilic Organometallic Additions to Azabicyclobutanes

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as valuable precursors to 3-substituted azetidines. The strain energy of the ABB ring facilitates its opening upon reaction with nucleophiles. The addition of nucleophilic organometallic reagents, such as Grignard reagents or organolithiums, to in situ generated ABBs allows for the selective formation of 3-arylated or 3-alkylated azetidine intermediates. rsc.org This strain-release arylation or alkylation provides a direct and efficient route to 1,3-difunctionalized azetidines, which are valuable building blocks in drug discovery. rsc.org The process can be integrated into one-pot sequences, for instance, by following the nucleophilic addition with an N-arylation reaction, such as a Buchwald-Hartwig coupling, to achieve bis-functionalization of the azetidine core. rsc.org

Oxidative Deconstruction of Azetidinols to α-Amino Ketones

Azetidinols, including derivatives conceptually related to this compound, can serve as precursors to valuable α-amino ketones through oxidative ring-opening reactions. A silver-mediated oxidative deconstruction of azetidinols has been developed, providing α-amino ketones in yields up to 80%. nih.govacs.orgacs.org This scalable method utilizes relatively inexpensive oxidants like potassium persulfate with a catalytic amount of silver nitrate. acs.org

Mechanistic studies suggest that the transformation proceeds through a radical-based pathway. nih.govacs.org The reaction is believed to be initiated by the formation of an alkoxy radical from the azetidinol. This is followed by a β-scission event (C–C bond cleavage) driven by the release of ring strain, which generates a carbon-centered radical. Subsequent oxidation and C–N bond cleavage of the resulting α-amido radical lead to the formation of the α-amino ketone product. nih.govacs.orgacs.org

| Substrate | Oxidant System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl-substituted Azetidinol | AgNO₃ (cat.), K₂S₂O₈ | DCE/H₂O | up to 80 | nih.govacs.org |

Stereoselective Functionalization of Azetidine Rings

The development of stereoselective methods for the functionalization of azetidines is crucial for accessing chiral molecules with specific biological activities.

α-Lithiation–Trapping Processes

The deprotonation of a C-H bond alpha to the nitrogen atom in an azetidine ring, followed by trapping of the resulting carbanion with an electrophile, is a powerful strategy for C-2 functionalization. The stereoselectivity of this process can be controlled through the use of chiral ligands or by exploiting the inherent properties of the substrate and reagents. Asymmetric α-lithiation–electrophile trapping of azetidines has been achieved using N-directing groups such as N-thiopivaloyl or N-tert-butoxythiocarbonyl (N-Botc). rsc.org

The stereochemical outcome of these reactions can be highly dependent on the nature of the electrophile. rsc.org For instance, in the asymmetric trapping of α-lithio-N-Botc azetidine, the stereoselectivity is controlled by different mechanisms depending on the electrophile used. rsc.orgrsc.org Some electrophiles react via a Dynamic Thermodynamic Resolution (DTR), where the rapidly equilibrating diastereomeric organolithium intermediates react with the electrophile, and the product ratio is determined by the relative ground-state energies of these intermediates. Other electrophiles proceed through a Dynamic Kinetic Resolution (DKR), where the product ratio is determined by the relative rates of reaction of the organolithium diastereomers with the electrophile. rsc.org This electrophile-dependent switch in mechanism can lead to opposite enantiomers of the product being formed from the same starting material. rsc.org

| Electrophile | Proposed Mechanism | Stereochemical Outcome | Reference |

|---|---|---|---|

| Acetone | DTR | Predominantly one enantiomer | rsc.org |

| Benzaldehyde | DTR | Predominantly one enantiomer | rsc.org |

| MeI | DKR | Predominantly the opposite enantiomer | rsc.org |

| TMSCl | DKR | Predominantly the opposite enantiomer | rsc.org |

Chiral Ligand Applications in Electrophilic Substitution

The creation of specific stereoisomers of substituted azetidines, such as this compound, often requires advanced catalytic methods to install chiral centers with high fidelity. The use of chiral ligands in conjunction with metal catalysts is a cornerstone of modern asymmetric synthesis, enabling the enantioselective functionalization of azetidine precursors. While literature specifically detailing the use of chiral ligands for an electrophilic substitution to yield this compound is not abundant, the principles can be illustrated through analogous transformations on the azetidine core.

A significant example of this approach is the highly enantioselective difunctionalization of azetines, which serve as unsaturated precursors to saturated azetidines. acs.org Researchers have developed a copper-catalyzed three-component reaction involving an azetine, a bis(pinacolato)diboron (B136004) reagent, and an allyl phosphate. acs.org This method simultaneously installs a boryl group and an allyl group across the double bond of the azetine, creating two new stereogenic centers with high levels of control. The stereochemical outcome is dictated by a chiral bisphosphine ligand complexed with the copper catalyst. acs.org

This transformation represents a powerful demonstration of how a chiral ligand can orchestrate a complex bond-forming cascade on a strained four-membered ring. The resulting 2-boryl-3-allyl-azetidine is a versatile intermediate that can be further modified, for instance, through oxidation of the boryl group to an alcohol, providing access to chiral azetidin-3-ol (B1332694) derivatives.

Table 1: Copper-Catalyzed Asymmetric Boryl Allylation of a 2-Phenyl-Azetine acs.org

This table illustrates the scope of the reaction with various allyl phosphates, demonstrating the high efficiency and enantioselectivity achieved through the use of a chiral copper-ligand complex.

| Entry | Allyl Phosphate Substituent (R) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Phenyl | 95 | 95 |

| 2 | 4-Methoxyphenyl (B3050149) | 94 | 96 |

| 3 | 4-Fluorophenyl | 95 | 95 |

| 4 | 4-Chlorophenyl | 96 | 95 |

| 5 | 2-Naphthyl | 94 | 94 |

| 6 | 2-Thienyl | 90 | 96 |

The specific pairing of a chiral ligand with a metal ion is crucial for the effectiveness of the catalyst in asymmetric synthesis. nih.govbeilstein-archives.org The ligand creates a chiral environment around the metal center, which influences how the substrates approach and bind, thereby directing the reaction to favor the formation of one enantiomer over the other. nih.govbeilstein-archives.orgsemanticscholar.org While this example involves an addition reaction, the underlying principle of using an external chiral source (the ligand) to induce stereoselectivity is directly applicable to potential enantioselective electrophilic substitution reactions for the synthesis of chiral 3-substituted-azetidin-3-ols.

Industrial-Scale Production and Process Optimization in Azetidinol Synthesis

Transitioning the synthesis of a complex molecule like this compound from a laboratory setting to industrial-scale production presents significant challenges. Process chemistry aims to develop safe, robust, and cost-effective manufacturing routes. princeton-acs.org This involves optimizing reaction conditions, minimizing waste, and ensuring consistent product quality on a large scale.

The synthesis of azetidine derivatives on an industrial scale often involves multi-step processes that require careful optimization at each stage. A patented method for preparing 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol provides insight into a typical batch production process for a related azetidinol. google.com The synthesis starts from 3-amino-1,2-propanediol (B146019) and proceeds through several key transformations, including protection, cyclization, and purification. google.com

Table 2: Key Steps in the Patented Synthesis of an Azetidin-3-ol Derivative google.com

| Step | Reaction | Reagents/Conditions | Scale/Yield |

| 1 | Reductive Amination | 4,4'-Dichlorobenzophenone, 3-Amino-1,2-propanediol, NaBH₄ | ~50 g scale |

| 2 | Monotosylation | p-Toluenesulfonyl chloride, Pyridine/Toluene, -15°C to 20°C | Intermediate not isolated |

| 3 | Cyclization | NaHCO₃, Toluene, 80°C | Overall yield for 4 steps: 63% (as HBr salt) |

| 4 | Purification/Isolation | Crystallization as hydrochloride salt | 43.1 g product (81.7% yield for this step) |

Optimizing such a process for industrial production would focus on several key areas. These include selecting cost-effective and readily available starting materials and reagents, minimizing the number of steps, and avoiding hazardous reagents or difficult work-up procedures. slideshare.net A significant metric in green chemistry and process optimization is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (water, solvents, reagents) to the mass of the final active pharmaceutical ingredient (API). nih.gov Reducing PMI is a key goal in modern process chemistry. nih.gov

Furthermore, the adoption of modern manufacturing technologies like flow chemistry is becoming increasingly relevant for the synthesis of pharmaceutical intermediates. nih.govdigitellinc.com Continuous flow processes can offer improved safety, better heat and mass transfer, and more consistent product quality compared to traditional batch reactors. nih.govdigitellinc.com Automating a multi-step synthesis using a telescoped continuous flow setup, where intermediates are generated and used on-demand without isolation, can dramatically increase efficiency and reduce waste. nih.gov Such strategies could be applied to azetidinol synthesis to create a more streamlined and sustainable industrial process.

Chemical Reactivity and Derivatization Strategies of 3 Methylazetidin 3 Ol

Fundamental Chemical Transformations

The reactivity of 3-Methylazetidin-3-ol is largely centered around its tertiary hydroxyl group. Standard transformations can be employed to modify this functional group, leading to a variety of derivatives.

As a tertiary alcohol, this compound is resistant to oxidation under typical conditions. The carbon atom bearing the hydroxyl group lacks a hydrogen atom, which is necessary for the formation of a ketone through common oxidation mechanisms. quora.com Attempting to oxidize a tertiary alcohol with strong oxidizing agents under harsh conditions (e.g., heating with acidic permanganate (B83412) or dichromate) does not yield a carbonyl compound but instead leads to the cleavage of carbon-carbon bonds, resulting in the degradation of the molecule. quora.com Therefore, the hydroxyl group of this compound is generally considered non-oxidizable without disrupting the azetidine (B1206935) ring structure.

The conversion of the hydroxyl group in this compound to an amine functionality is not a direct reduction process but rather a substitution pathway. A common strategy involves a two-step sequence:

Activation of the Hydroxyl Group : The hydroxyl group is first converted into a better leaving group. This can be achieved by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), to form a tosylate or mesylate ester, respectively.

Nucleophilic Substitution : The resulting sulfonate ester is then treated with a nitrogen nucleophile. For instance, reaction with sodium azide (B81097) (NaN₃) followed by reduction of the azido (B1232118) intermediate (e.g., with LiAlH₄ or catalytic hydrogenation) yields the primary amine derivative. Alternatively, direct displacement with ammonia (B1221849) or a primary/secondary amine can be used to introduce the desired amino group.

Another approach is reductive amination, although this typically involves the reaction of a ketone or aldehyde with an amine. masterorganicchemistry.comorganic-chemistry.org In this context, it would require a conceptual retrosynthetic pathway where the C-OH bond is replaced by a C-N bond.

The hydroxyl group of an alcohol is a poor leaving group (hydroxide ion, OH⁻). libretexts.org Consequently, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a good leaving group.

Under Acidic Conditions : In the presence of strong acids like HBr or HCl, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). libretexts.org The leaving group is now a neutral water molecule, which is much more stable. The subsequent departure of water generates a tertiary carbocation, which is then attacked by the halide nucleophile (Br⁻ or Cl⁻). This reaction proceeds via an Sₙ1 mechanism.

Conversion to Sulfonate Esters : A widely used method involves converting the alcohol to a tosylate or mesylate. These are excellent leaving groups, and their displacement by a wide range of nucleophiles can occur, often with inversion of configuration if the reaction proceeds via an Sₙ2 mechanism, though Sₙ1 pathways are also possible with tertiary substrates. youtube.com

Using Thionyl Chloride or Phosphorus Tribromide : Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for converting primary and secondary alcohols to the corresponding alkyl halides. libretexts.org While they can also react with tertiary alcohols, the reactions may be complicated by rearrangement or elimination side reactions.

Table 1: Selected Substitution Reactions of the Hydroxyl Group

| Reagent | Product | Mechanism Type |

|---|---|---|

| Concentrated HBr | 3-Bromo-3-methylazetidine | Sₙ1 |

| Thionyl Chloride (SOCl₂) | 3-Chloro-3-methylazetidine | Sₙi or Sₙ1 |

Esterification is a fundamental reaction of alcohols, and the hydroxyl group of this compound can readily undergo this transformation. monash.edu

Fischer Esterification : This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive it towards the product, water is often removed as it is formed. chemguide.co.uk

Reaction with Acyl Chlorides or Acid Anhydrides : For a faster and often irreversible reaction, more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides can be used. chemguide.co.uk These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), which neutralizes the HCl or carboxylic acid byproduct.

The steric hindrance associated with the tertiary alcohol may slow the rate of esterification compared to primary or secondary alcohols, potentially requiring longer reaction times or more forcing conditions.

Table 2: Example Esterification Reactions

| Reagent | Catalyst/Conditions | Product |

|---|---|---|

| Acetic Acid | H₂SO₄, Heat | 3-Methylazetidin-3-yl acetate (B1210297) |

| Acetyl Chloride | Pyridine | 3-Methylazetidin-3-yl acetate |

| Acetic Anhydride (B1165640) | Pyridine, Heat | 3-Methylazetidin-3-yl acetate |

Advanced Derivatization for Enhanced Analytical Performance and Functionality

To improve the detection and quantification of molecules in analytical techniques like HPLC or gas chromatography, derivatization is often employed. This involves attaching a tag to the molecule that enhances its detectability.

For analyses using UV-Vis or fluorescence detectors, chromophores (groups that absorb light) or fluorophores (groups that absorb and then re-emit light) can be attached to this compound via its hydroxyl group. nih.gov This strategy significantly increases the sensitivity of detection.

The derivatization reaction typically involves an esterification or etherification where the acyl or alkyl group contains the desired chromophore or fluorophore. Common derivatizing agents include:

Chromophoric Agents : Reagents like benzoyl chloride, p-nitrobenzoyl chloride, or 3,5-dinitrobenzoyl chloride introduce strongly UV-absorbing aromatic systems.

Fluorophoric Agents : Reagents such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) or fluorescamine (B152294) react with nucleophiles to produce highly fluorescent derivatives. While these agents primarily target amines, analogous reagents designed for hydroxyl groups, such as fluorescent acyl chlorides, can be used.

The reaction conditions are similar to those for standard esterification, often using the chloride derivative of the tagging molecule in the presence of a base.

Table 3: Common Derivatizing Agents for Hydroxyl Groups

| Agent | Type of Tag | Typical Application |

|---|---|---|

| 3,5-Dinitrobenzoyl chloride | Chromophore | HPLC-UV |

| p-Nitrobenzoyl chloride | Chromophore | HPLC-UV |

| Dansyl chloride* | Fluorophore | HPLC-Fluorescence |

*Dansyl chloride primarily reacts with amines, but can react with alcohols under specific conditions.

Chemical Modifications for Improved Extraction and Stability

The inherent polarity and potential reactivity of this compound, stemming from its tertiary alcohol and secondary amine functional groups, can present challenges for its efficient extraction from complex matrices and long-term stability. Chemical derivatization is a widely employed strategy to temporarily or permanently modify these functional groups, thereby altering the molecule's physicochemical properties. mdpi.com These modifications are designed to mask the polar, active hydrogen atoms, leading to increased thermal stability, reduced adsorptive losses, and enhanced solubility in organic solvents used for extraction. researchgate.netgcms.cz The primary targets for derivatization on the this compound scaffold are the hydroxyl (-OH) group and the amine (-NH) proton.

Common derivatization strategies applicable to this compound include acylation and silylation, which effectively cap the reactive sites.

Acylation

Acylation involves the reaction of the hydroxyl and/or amino groups with an acylating agent, such as an acid anhydride or an acyl chloride, to form esters and amides, respectively. This transformation replaces the polar O-H and N-H bonds with less polar, more stable ester and amide linkages. For instance, reaction with acetic anhydride in the presence of a base like pyridine would yield 1-acetyl-3-methylazetidin-3-yl acetate.

The resulting di-acetylated derivative is significantly less polar and more sterically hindered than the parent compound. This increased lipophilicity greatly improves its partitioning into non-polar organic solvents (e.g., hexane, ethyl acetate) during liquid-liquid extraction procedures. Furthermore, the protection of the hydroxyl group as an acetate ester enhances its stability by preventing its participation in hydrogen bonding and reducing its susceptibility to degradation. frontiersin.org Research on similar 3-azetidinols demonstrates successful acylation, for example, with p-nitrobenzoyl chloride, to yield the corresponding 3-nitrobenzoates, underscoring the feasibility of this approach. oup.com

Silylation

Silylation is one of the most common derivatization techniques, particularly for preparing samples for gas chromatography-mass spectrometry (GC-MS) analysis. gcms.czosti.gov This process replaces the active hydrogens of the alcohol and amine with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. wikipedia.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react readily with both hydroxyl and amine functionalities. sigmaaldrich.com

The formation of a silyl ether at the tertiary alcohol position and a silyl amine at the azetidine nitrogen dramatically increases the molecule's volatility and thermal stability. gcms.cz By eliminating the capacity for hydrogen bonding, silylated derivatives are less prone to adsorption on active sites within the chromatographic system, leading to improved peak shape and analytical sensitivity. osti.gov The choice of silylating reagent allows for tailoring the stability of the resulting derivative; for example, TBDMS ethers are significantly more stable to hydrolysis than TMS ethers, offering greater flexibility during sample workup and storage. libretexts.org

N-Alkylation and Protecting Groups

The following table summarizes these potential chemical modifications for improving the extraction and stability of this compound.

| Derivatization Strategy | Reagent Example | Target Functional Group(s) | Resulting Derivative | Primary Benefit(s) for Extraction/Stability |

|---|---|---|---|---|

| Acylation | Acetic Anhydride (Ac₂O) | -OH and -NH | Acetate Ester and N-Acetamide | Increases lipophilicity for improved organic solvent extraction; enhances thermal stability. frontiersin.orgoup.com |

| Acylation | Benzoyl Chloride | -OH and -NH | Benzoate Ester and N-Benzamide | Significantly increases molecular weight and lipophilicity; improves stability. |

| Silylation (Trimethylsilylation) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH and -NH | Trimethylsilyl (TMS) Ether and N-TMS Amine | Increases volatility for GC analysis; enhances thermal stability; reduces hydrogen bonding. sigmaaldrich.com |

| Silylation (tert-Butyldimethylsilylation) | tert-Butyldimethylsilyl Chloride (TBDMSCl) | -OH and -NH | tert-Butyldimethylsilyl (TBDMS) Ether and N-TBDMS Amine | Provides greater hydrolytic stability than TMS derivatives for robust sample handling. libretexts.org |

| N-Alkylation/Protection | Benzyl Chloroformate (Cbz-Cl) | -NH | N-Carbobenzyloxy (Cbz) Azetidine | Protects the amine from side reactions; increases stability and lipophilicity. nih.govwikipedia.org |

Computational Chemistry and Molecular Modeling of 3 Methylazetidin 3 Ol

Predictive Modeling of Biological Activity Spectra

Predictive modeling is a computational tool used to forecast the likely biological activities of a chemical compound based on its structure. One such tool, PASS (Prediction of Activity Spectra for Substances), analyzes the structure of a molecule to predict its potential pharmacological effects, mechanisms of action, and even specific toxicities. The prediction is based on a structure-activity relationship analysis of a large database of known active compounds. researchgate.netsemanticscholar.org The results are presented as probabilities for a compound being active (Pa) or inactive (Pi) for a wide range of biological functions. researchgate.net

While a PASS analysis for 3-Methylazetidin-3-ol is not published, studies on other azetidine (B1206935) derivatives, specifically azetidin-2-ones, have demonstrated the utility of this approach. researchgate.net For these related compounds, PASS has been used to identify potential Central Nervous System (CNS) activities, such as nootropic, anti-anxiety, and anti-dyskinetic effects, which were then selected for further experimental validation. researchgate.net

Table 1: Illustrative PASS Predictions for CNS-Related Activities Based on Azetidin-2-one Analogs

| Biological Activity | Probable Activity (Pa) | Probable Inactivity (Pi) |

| Nootropic | > 0.50 | < 0.10 |

| Anxiolytic | > 0.45 | < 0.15 |

| Antidyskinetic | > 0.40 | < 0.20 |

| Dopaminergic Agonist | > 0.35 | < 0.25 |

Note: This table is illustrative and based on findings for azetidin-2-one derivatives, not this compound. Data is generalized from descriptive findings in the literature. researchgate.net

This predictive capability allows researchers to prioritize which biological assays are most relevant for a new compound, thereby streamlining the drug discovery process. For this compound, a similar in silico screening could reveal potential, currently unexplored, therapeutic applications.

In Silico Investigations of Reaction Mechanisms and Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the mechanisms of chemical reactions. These studies can determine the energies of reactants, transition states, and products, providing deep insight into reaction feasibility, regioselectivity, and stereoselectivity. semanticscholar.orgacs.orgresearchgate.net

There are no specific DFT studies on the reaction mechanisms involving this compound. However, detailed quantum chemical investigations have been performed on the synthesis of other azetidine derivatives, such as the formation of 2-arylazetidines from benzylaminomethyloxirane. semanticscholar.orgacs.orgresearchgate.net These studies explain why the formation of the strained four-membered azetidine ring is kinetically favored over the thermodynamically more stable five-membered pyrrolidine ring. semanticscholar.orgacs.org The calculations revealed that the activation energy for the 4-exo-tet cyclization (leading to azetidine) is significantly lower than that for the 5-endo-tet cyclization (leading to pyrrolidine), confirming that the reaction is under kinetic control. acs.orgresearchgate.net

Table 2: Example of Calculated Activation Energies (ΔG‡) for Competing Ring-Closure Reactions in Azetidine Synthesis

| Reaction Pathway | Ring Size | Stereochemistry | Calculated ΔG‡ (kJ mol⁻¹) |

| Route Ia | 4-membered (Azetidine) | trans | 50.5 |

| Route Ib | 4-membered (Azetidine) | cis | 65.6 |

| Route IIa | 5-membered (Pyrrolidine) | trans | 70.8 |

| Route IIb | 5-membered (Pyrrolidine) | cis | 77.1 |

Note: Data is based on the DFT calculations for the synthesis of a 2-arylazetidine derivative and serves as an example of the methodology. semanticscholar.orgresearchgate.net

Such in silico investigations are crucial for optimizing reaction conditions and for understanding the fundamental principles that govern the synthesis of strained ring systems like azetidines. nih.gov Similar computational approaches could be applied to understand the synthesis and reactivity of this compound.

Analysis of Molecular Interactions and Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgvistas.ac.inrjptonline.org It is widely used in drug design to understand how a potential drug molecule (ligand) binds to a specific protein target. The analysis provides information on binding energy, which indicates the affinity of the ligand for the target, and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. rjptonline.org

While docking studies specifically featuring this compound are not available, numerous studies have been conducted on other azetidine derivatives, particularly azetidin-2-ones, as potential therapeutic agents. nih.govresearchgate.netnih.gov For example, in silico docking of azetidin-2-one derivatives into the colchicine binding site of tubulin has been used to rationalize their anticancer activity. nih.govnih.govresearchgate.net Other studies have docked novel azetidin-2-ones into the active site of the epidermal growth factor receptor (EGFR) to assess their potential as anti-proliferative agents. researchgate.net

Table 3: Example of Molecular Docking Results for Azetidin-2-one Derivatives with Anticancer Targets

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative A | Tubulin (Colchicine site) | -8.5 | Cys241, Leu248, Ala316 |

| Derivative B | Tubulin (Colchicine site) | -8.2 | Asn258, Met259, Thr353 |

| Derivative C | EGFR Tyrosine Kinase | -9.1 | Leu718, Val726, Ala743, Leu844 |

| Derivative D | EGFR Tyrosine Kinase | -8.8 | Met793, Pro794, Leu792 |

Note: This table presents illustrative data from docking studies on various azetidin-2-one derivatives, not this compound. The specific compounds and values are representative examples from the literature. nih.govresearchgate.netresearchgate.net

These computational analyses of molecular interactions are vital for structure-based drug design, enabling the optimization of lead compounds to improve their binding affinity and selectivity for a biological target.

Role of 3 Methylazetidin 3 Ol in Medicinal Chemistry and Drug Discovery

Utilization as a Pharmaceutical Intermediate and Precursor

3-Methylazetidin-3-ol is recognized primarily as a drug intermediate, a compound that serves as a starting material or precursor for the synthesis of various active pharmaceutical ingredients (APIs). medchemexpress.com Its utility lies in its bifunctional nature, possessing both a secondary amine within the azetidine (B1206935) ring and a tertiary alcohol. These functional groups act as synthetic handles, allowing for the covalent attachment of other molecular fragments through a variety of chemical reactions.

Applications as a Building Block and Molecular Scaffold

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.net Its high ring-strain energy confers significant molecular rigidity, which is a desirable trait in drug design. researchgate.net By constraining the conformation of a molecule, a rigid scaffold like azetidine can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency. enamine.net this compound serves as an exemplary building block, providing this rigid core for incorporation into drug candidates. enamine.nettcichemicals.com The three-dimensional character of the azetidine ring is particularly valued as a means to improve physicochemical properties, such as solubility, and to explore novel chemical space beyond the flat, aromatic structures common in many drug libraries. tcichemicals.com

Bioisosteric replacement and scaffold hopping are powerful strategies in drug design aimed at optimizing a lead compound's properties while retaining its biological activity. baranlab.org Bioisosterism involves substituting a part of a molecule with a chemically different group that has similar physical or biological properties. The azetidine ring is a well-regarded bioisostere for other common functionalities. researchgate.net For instance, it can replace larger rings like piperidine (B6355638) or less stable groups to enhance metabolic stability or alter binding interactions.

A notable example involves the development of GABA uptake inhibitors, where 3-hydroxy-3-arylazetidine derivatives were designed as analogs of a known inhibitor, successfully replacing a piperidine ring with the azetidine scaffold. nih.gov In another recent study, 3-hydroxymethyl-azetidine was identified as an effective bioisostere for pyrrolidin-3-ol, leading to the discovery of a novel class of potent enzyme inhibitors. nih.gov These examples underscore the utility of azetidine scaffolds, such as that provided by this compound, in scaffold hopping to generate new intellectual property and improved drug candidates.

The functional groups of this compound—the secondary amine and the tertiary hydroxyl group—provide versatile points for chemical modification, enabling its use in the synthesis of complex pharmaceutical compounds. researchgate.net The nitrogen atom can be readily alkylated or acylated to attach various substituents, while the hydroxyl group can be derivatized or replaced to further elaborate the molecular structure.

This building block has been instrumental in the synthesis of sophisticated molecules targeting complex diseases. For example, derivatives of the azetidine core have been synthesized to create potent small-molecule inhibitors of the STAT3 protein, a key target in cancer therapy. acs.org Similarly, the azetidine framework is central to a new class of inhibitors targeting DNA Polymerase Theta, an enzyme involved in cancer cell DNA repair. nih.gov The ability to construct these intricate molecules is greatly facilitated by the availability of well-defined, functionalized building blocks like this compound.

Elucidation of Biological Activities and Mechanisms of Action

While this compound itself is not typically the active agent, the derivatives synthesized from it exhibit a wide array of significant biological activities. nih.gov The incorporation of the azetidine scaffold can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its direct interaction with biological targets. Research has shown that compounds containing the azetidine moiety can possess anticancer, antimicrobial, and antiviral properties, among others. nih.govnih.gov

| Derivative Class | Biological Activity | Therapeutic Area | Reference |

|---|---|---|---|

| Azetidine-based STAT3 Ligands | Inhibition of STAT3 DNA-binding | Oncology | acs.org |

| 3-Hydroxymethyl-azetidine Derivatives | Inhibition of DNA Polymerase Theta | Oncology | nih.gov |

| Substituted Azetidine-2-carboxylic Acids | GABA Uptake Inhibition | Neurology | nih.gov |

| 3-Chloro-azetidin-2-one Derivatives | Antiproliferative Activity | Oncology (Breast Cancer) | nih.gov |

The derivatives of this compound achieve their therapeutic effects by precisely interacting with specific molecular targets, thereby modulating key biochemical pathways. The rigid azetidine scaffold helps to orient appended functional groups in a defined three-dimensional space, facilitating optimal binding to the target protein's active site or allosteric sites.

GABA Transporters: In the field of neuroscience, azetidine derivatives have been designed to target GABA plasma membrane transporters, specifically GAT-1 and GAT-3. nih.gov By inhibiting these transporters, the compounds increase the concentration of the neurotransmitter GABA in the synapse, a mechanism relevant for treating conditions like epilepsy.

STAT3 Pathway: In oncology, azetidine-containing molecules have been developed to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) protein. acs.org These inhibitors block the DNA-binding activity of STAT3, disrupting a critical signaling pathway that promotes tumor cell proliferation and survival.

DNA Repair Pathway: A novel class of anticancer agents based on a 3-hydroxymethyl-azetidine scaffold functions by inhibiting DNA Polymerase Theta (Polθ). nih.gov This enzyme is crucial for a specific type of DNA repair in cancer cells, and its inhibition can lead to synthetic lethality in tumors with certain genetic deficiencies, such as BRCA mutations.

A primary mechanism through which azetidine derivatives exert their biological effects is through enzyme inhibition. The unique structure of this compound contributes to scaffolds that can be tailored to fit into the active sites of specific enzymes, blocking their function.

Detailed kinetic studies have quantified the inhibitory potency of these compounds. For example, azetidin-2-ylacetic acid derivatives have been identified as potent inhibitors of the GAT-1 transporter, with IC50 values in the low micromolar range. nih.gov Similarly, azetidine-based inhibitors of STAT3 have demonstrated sub-micromolar potency in cell-free assays. acs.org The development of potent and selective Polθ inhibitors from a 3-hydroxymethyl-azetidine scaffold further highlights the power of this building block in creating targeted enzyme inhibitors. nih.gov

| Inhibitor Class | Molecular Target | Potency (IC50) | Reference |

|---|---|---|---|

| Azetidin-2-ylacetic acid derivative | GAT-1 Transporter | 2.01 µM | nih.gov |

| Azetidine-3-carboxylic acid derivative | GAT-3 Transporter | 15.3 µM | nih.gov |

| R-azetidine-2-carboxamide derivative (Salicylate 5a) | STAT3 (DNA-binding) | 0.55 µM | acs.org |

| 3-Hydroxymethyl-azetidine derivative (Compound B3) | DNA Polymerase Theta (Polθ) | Potent Inhibition Reported | nih.gov |

Interaction with Molecular Targets and Biochemical Pathways

Receptor Binding Assays

No studies detailing the binding affinity of this compound to specific biological receptors were identified. Receptor binding assays are fundamental in determining the mechanism of action for many therapeutic agents; however, such data for this particular compound has not been published.

Metal Ion Complexation and Catalytic Roles in Biochemical Processes

There is no available research on the ability of this compound to form complexes with metal ions or to act as a catalyst in biochemical processes. This area of study is crucial for understanding a compound's potential roles in enzymatic reactions and other metabolic pathways.

Pharmacological Effects and Therapeutic Potential

Investigation of Antimicrobial Properties

While the broader class of azetidinone compounds has been investigated for antimicrobial properties, no specific studies were found that evaluated the antibacterial or antifungal activity of this compound.

Potential in the Treatment of Neurodegenerative Diseases

There is no published evidence to suggest that this compound has been investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Due to the absence of specific research on this compound in these stipulated areas, it is not possible to provide a detailed and evidence-based article as requested. The compound remains largely uncharacterized in the scientific literature regarding its pharmacological and therapeutic properties.

Advanced Analytical Characterization Techniques for 3 Methylazetidin 3 Ol Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 3-methylazetidin-3-ol. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the chemical environment of each atom.

For the hydrochloride salt of this compound, the proton NMR spectrum is expected to show distinct signals for the methyl group and the two sets of methylene (B1212753) protons on the azetidine (B1206935) ring. The methyl protons (CH₃) would appear as a singlet, typically in the upfield region. The two pairs of methylene protons (CH₂) on the azetidine ring are diastereotopic, meaning they are chemically non-equivalent, and should theoretically appear as two distinct signals. These signals would likely present as complex multiplets due to spin-spin coupling with each other. The presence of the hydroxyl (-OH) and amine (-NH) protons would also be confirmed by their respective signals, which can be exchangeable with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum provides information on the carbon framework. It is expected to show signals for the methyl carbon, the two methylene carbons of the ring, and the quaternary carbon bonded to the hydroxyl group. The chemical shifts of these carbons are indicative of their electronic environment within the strained four-membered ring.

| Compound Derivative | Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|---|

| This compound Core Structure | ¹H | ~1.5 | Singlet, Methyl Protons (-CH₃) |

| ¹H | ~3.0 - 4.0 | Multiplets, Azetidine Ring Protons (-CH₂-) | |

| ¹³C | ~20-30 | Methyl Carbon | |

| ¹³C | ~50-70 | Azetidine Ring and Quaternary Carbons |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound (C₄H₉NO), the expected molecular weight is approximately 87.12 g/mol . The molecular ion peak [M]⁺ would be observed at m/z ≈ 87.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the exact elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of this compound. Fragmentation patterns observed in the mass spectrum can also offer structural information. Common fragmentation pathways for azetidine derivatives involve ring opening and the loss of small neutral molecules.

| Technique | Ion | Expected m/z | Information Provided |

|---|---|---|---|

| MS (EI) | [M]⁺ | ~87 | Molecular Weight Confirmation |

| HRMS (ESI) | [M+H]⁺ | 88.0757 | Exact Mass and Elemental Formula (C₄H₁₀NO⁺) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The N-H stretching of the secondary amine in the azetidine ring would typically appear in a similar region, often as a sharper peak. C-H stretching vibrations for the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range. C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy is generally not a primary characterization technique for simple aliphatic amines and alcohols like this compound, as they lack significant chromophores that absorb light in the UV-Vis range. Therefore, a UV-Vis spectrum would likely show no significant absorption, confirming the absence of conjugated systems.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Amines and alcohols can sometimes exhibit poor peak shape and tailing on standard GC columns. Therefore, derivatization is often employed to increase volatility and improve chromatographic performance. Silylation, for example, which converts the -OH and -NH groups into less polar silyl (B83357) ethers and amines, is a common strategy. The derivatized analyte can then be analyzed on a non-polar or medium-polarity capillary column (e.g., DB-5) coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification (GC-MS). The retention time and the mass spectrum obtained from GC-MS provide definitive confirmation of the compound's identity and purity.

| Technique | Typical Stationary Phase | Common Mobile Phase / Carrier Gas | Detection Method | Notes |

|---|---|---|---|---|

| HPLC | Reversed-Phase (C18, C8) | Acetonitrile/Water or Methanol/Water with buffers | UV (with derivatization), ELSD, CAD, MS | Purity assessment of non-volatile samples. |

| GC | Polysiloxane-based (e.g., 5% Phenyl) | Helium, Hydrogen | Flame Ionization (FID), Mass Spectrometry (MS) | Requires volatile and thermally stable analyte; derivatization often necessary. |

X-ray Diffraction Studies for Molecular Geometry and Structure Confirmation

For a molecule like this compound, an XRD study would be instrumental in unequivocally verifying its structural features. The analysis would confirm the presence and geometry of the four-membered azetidine ring, a core feature of the molecule. The considerable ring strain inherent to azetidines influences their reactivity and conformation, making precise structural data particularly valuable. rsc.org While specific crystallographic data for this compound is not widely published, studies on related azetidine derivatives demonstrate the power of this technique. acs.orgnih.gov For instance, XRD analysis of compounds like l-azetidine-2-carboxylate hydrolase has successfully determined their crystal system, space group, and unit-cell parameters. nih.gov

An XRD analysis of this compound would yield critical data points, including the puckering of the azetidine ring and the precise spatial orientation of the methyl and hydroxyl substituents at the C3 position. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom, which dictate the crystal packing.

Below is a table representing the typical crystallographic data that would be obtained from an X-ray diffraction analysis of this compound.

| Parameter | Description | Expected Value/Information |

| Molecular Formula | The chemical formula of the compound. | C₄H₉NO |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | To be determined by analysis. |

| Space Group | The specific symmetry group of the crystal. | To be determined by analysis. |

| Unit Cell a (Å) | The length of the 'a' axis of the unit cell. | To be determined by analysis. |

| Unit Cell b (Å) | The length of the 'b' axis of the unit cell. | To be determined by analysis. |

| Unit Cell c (Å) | The length of the 'c' axis of the unit cell. | To be determined by analysis. |

| Angles (α, β, γ) | The angles between the unit cell axes. | To be determined by analysis. |

| Volume (ų) | The volume of the unit cell. | To be determined by analysis. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-N, C-C, C-O). | Confirms expected covalent bond distances. |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-N-C, C-C(OH)-C). | Confirms molecular geometry and ring strain. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and widely used technique to determine the mass percentage of the elements within a compound. For organic compounds, this typically involves CHNS or CHNO analysis, which provides a quantitative measure of carbon, hydrogen, nitrogen, sulfur, and oxygen. azom.comelementar.com This method is essential for verifying the empirical formula of a newly synthesized compound and serves as a crucial checkpoint for its purity. rsc.org

The process is typically accomplished through combustion analysis. wikipedia.org A small, precisely weighed sample of this compound is combusted at high temperatures in a stream of oxygen. This converts the carbon into carbon dioxide, hydrogen into water, and nitrogen into nitrogen gas or its oxides, which are then quantified by various detection methods.

The molecular formula for this compound is C₄H₉NO. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). The experimental results from the combustion analysis are then compared to these theoretical values. A close agreement, typically within a ±0.4% tolerance, is considered strong evidence that the compound has the correct elemental composition and is of high purity. nih.gov

The following table presents the theoretical elemental composition of this compound and provides a column for comparison with experimental findings.

| Element | Atomic Mass (u) | Theoretical Mass % | Experimental Findings (%) |

| Carbon | 12.011 | 55.14% | Illustrative Value |

| Hydrogen | 1.008 | 10.41% | Illustrative Value |

| Nitrogen | 14.007 | 16.08% | Illustrative Value |

| Oxygen | 15.999 | 18.37% | Illustrative Value |

| Total | - | 100.00% | - |

Comparative Studies of 3 Methylazetidin 3 Ol with Structural Analogs

Impact of Structural Modifications on Biological Activity

The biological activity of azetidine (B1206935) derivatives can be finely tuned by altering the substituents on the azetidine ring. Research into 3-hydroxyazetidine analogs reveals that modifications at the 1, 2, and 3-positions of the ring system are critical in determining their potency and selectivity as inhibitors of various biological targets, such as the gamma-aminobutyric acid (GABA) transporters GAT-1 and GAT-3. drugbank.com

For instance, in a study of azetidine derivatives as GABA uptake inhibitors, it was observed that the nature of the substituent at the 3-position significantly impacts activity. The replacement of a simple methyl group, as in the theoretical 3-Methylazetidin-3-ol, with a larger aryl group like a 4-methoxyphenyl (B3050149) moiety, introduces steric bulk and potential for different intermolecular interactions, which in turn alters the compound's biological profile. drugbank.com

Furthermore, the substitution on the azetidine nitrogen (position 1) with lipophilic moieties has been shown to be a key determinant of activity. N-alkylation with bulky and lipophilic groups often enhances the inhibitory potency of these compounds at specific transporters. This suggests that for this compound, derivatization of the nitrogen atom could be a promising strategy to modulate its biological activity.

The following interactive data table summarizes the structure-activity relationships (SAR) of various 3-substituted azetidine derivatives, highlighting the influence of different substituents on their inhibitory activity against GABA transporters.

| Compound | Structural Modifications | Biological Target | Observed Activity (IC50) |

|---|---|---|---|

| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | Lipophilic N-substituent, acetic acid at C2 | GAT-1 | 2.83 µM drugbank.com |

| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | Lipophilic N-substituent with heteroaryl groups, acetic acid at C2 | GAT-1 | 2.01 µM drugbank.com |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | Bulky lipophilic N-substituent, carboxylic acid at C3 | GAT-3 | 15.3 µM drugbank.com |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | Aryl substituent at C3, hydroxyl group at C3 | GAT-1 | 26.6 µM drugbank.com |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | Aryl substituent at C3, hydroxyl group at C3 | GAT-3 | 31.0 µM drugbank.com |

Analysis of Substituent Effects on Binding Affinities to Biological Targets

The binding affinity of a ligand to its biological target is a direct measure of the strength of their interaction and is a key determinant of the ligand's potency. For azetidine derivatives, the nature and position of substituents play a pivotal role in dictating these binding affinities.

In the context of 3-hydroxyazetidine analogs, the hydroxyl group at the 3-position is capable of forming hydrogen bonds with the receptor, which can significantly contribute to the binding affinity. The presence of a methyl group at the same position in this compound introduces a small, hydrophobic substituent. The effect of this methyl group on binding affinity, when compared to a hydrogen atom or a larger aryl group, would depend on the specific topology and nature of the binding pocket of the biological target.

Studies on 3-aryl-3-oxypropylamine-based azetidines as triple reuptake inhibitors have shown that the nature of the aryl group and the length of the propyl chain are critical for high binding affinity. nih.gov This underscores the importance of the substituent at the 3-position in engaging with the target receptor.

The following interactive data table provides a comparative analysis of the binding affinities of different 3-substituted azetidine analogs to their respective biological targets, illustrating the effect of various substituents.

| Compound Analog | Key Substituent(s) | Biological Target | Binding Affinity (IC50) |

|---|---|---|---|

| N-unsubstituted azetidin-2-ylacetic acid | -H at N1, -CH2COOH at C2 | GAT-1/GAT-3 | Low to no affinity drugbank.com |

| N-alkylated azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety | - (CH2)2CH(Ph)2 at N1, -CH2COOH at C2 | GAT-1 | 2.83 µM drugbank.com |

| N-alkylated azetidine-3-carboxylic acid with tris(4-methoxyphenyl)methoxy]ethyl moiety | - (CH2)2O-C(p-OMePh)3 at N1, -COOH at C3 | GAT-3 | 15.3 µM drugbank.com |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | -OH and -p-OMePh at C3 | GAT-1 | 26.6 µM drugbank.com |

Future Research Directions and Emerging Opportunities

Innovation in Synthetic Methodologies for Azetidinol (B8437883) Derivatives

The core four-membered azetidine (B1206935) ring, while valuable, presents unique synthetic challenges. Overcoming these hurdles through innovative chemical strategies is a primary focus of ongoing research. The development of efficient, stereoselective, and scalable synthetic routes is critical for creating diverse libraries of azetidinol derivatives for biological screening.

A key area of innovation lies in the refinement of cycloaddition reactions, such as the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form the β-lactam (2-azetidinone) ring. mdpi.comresearchgate.net This foundational structure is a versatile precursor to various azetidine derivatives. Modern approaches focus on enhancing the stereocontrol of these reactions, often employing chiral auxiliaries or catalysts to produce specific enantiomers, which is crucial for pharmacological activity. researchgate.net Researchers are also exploring novel catalytic systems and reaction conditions, including mechanochemical methods like ball-milling, to create these scaffolds more sustainably. researchgate.net The functionalization of the azetidine ring at various positions continues to be a fertile ground for synthetic innovation, enabling the creation of novel analogues with tailored properties. researchgate.net

| Synthetic Methodology | Description | Key Advantages | Reference Compounds |

|---|---|---|---|

| Staudinger Synthesis ([2+2] Cycloaddition) | Reaction between a ketene and an imine to form a β-lactam (azetidin-2-one) ring, a precursor to other azetidine derivatives. mdpi.com | High versatility; established route to the core azetidinone structure. mdpi.com | Various 3-substituted β-lactams. mdpi.com |

| Stereoselective Synthesis | Utilizes chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms, yielding specific enantiomers. researchgate.net | Crucial for optimizing biological activity and reducing off-target effects. | Optically active N-(chrysen-6-yl)-2-azetidinones. researchgate.net |

| Functionalization of Pre-formed Rings | Chemical modification of an existing azetidine ring to introduce new functional groups. researchgate.net | Allows for the rapid generation of a diverse library of derivatives from a common intermediate. | 1-t-Butyl-3-bromo-3-methylazetidine. researchgate.net |

| Cyclocondensation Reactions | Formation of the azetidinone ring by reacting Schiff's bases with chloroacetyl chloride in the presence of a base. researchgate.net | An effective method for synthesizing specific classes of azetidinone analogues. researchgate.net | Azetidinone analogues from p-anisidine (B42471) moiety. researchgate.net |

Identification of Novel Biological Targets and Therapeutic Applications

Azetidine-containing compounds have demonstrated a remarkable breadth of biological activities, making them attractive scaffolds for drug discovery. researchgate.netiipseries.org While the β-lactam antibiotics are the most famous examples, research has expanded to identify novel targets in oncology, neuroscience, and infectious diseases. researchgate.netiipseries.orgnih.gov

In cancer research, azetidine derivatives are being investigated as inhibitors of critical signaling pathways. For instance, certain azetidine amides have been identified as potent small-molecule inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein aberrantly activated in many human cancers. nih.gov By targeting the STAT3 SH2 domain, these compounds disrupt protein dimerization and downstream signaling, leading to antitumor activity. nih.gov Other azetidinone derivatives have shown cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. mdpi.comnih.gov

In the central nervous system (CNS), azetidine derivatives are being explored for their potential to modulate neurotransmitter systems. Studies have identified derivatives that act as dopamine (B1211576) D2 and D4 receptor antagonists, suggesting potential applications in treating psychiatric disorders. researchgate.net Furthermore, conformationally constrained azetidine analogs have been synthesized as potent inhibitors of GABA (γ-aminobutyric acid) uptake transporters (GAT-1 and GAT-3), which could be beneficial in neurological conditions characterized by GABAergic deficits. nih.gov The scaffold is also a component of compounds investigated for antibacterial, antifungal, antitubercular, and cholesterol absorption inhibition activities. researchgate.netiipseries.orginternationaljournalcorner.com

| Biological Target/Process | Therapeutic Application | Mechanism/Example | References |

|---|---|---|---|

| STAT3 Protein | Anticancer | Inhibition of STAT3 dimerization and DNA-binding activity in cancer cells like MDA-MB-231. nih.gov | nih.gov |

| Dopamine Receptors (D2/D4) | Antipsychotic/Neurological | Derivatives such as N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide act as potent antagonists. researchgate.net | researchgate.net |

| GABA Uptake Transporters (GAT-1, GAT-3) | Neurological (e.g., Epilepsy) | Azetidin-2-ylacetic acid derivatives inhibit GABA reuptake, increasing its availability. nih.gov | nih.gov |

| Bacterial Cell Wall Synthesis | Antibacterial | The β-lactam ring, a core feature of many azetidinones, inhibits enzymes crucial for bacterial cell wall integrity. iipseries.org | iipseries.orginternationaljournalcorner.combepls.com |

| Mycobacterium tuberculosis targets | Antitubercular | Certain azetidinone derivatives show high inhibitory activity against M. tuberculosis, potentially targeting enzymes like InhA. researchgate.net | researchgate.netiipseries.org |

| Cholesterol Absorption | Cardiovascular | The 2-azetidinone scaffold is a known inhibitor of cholesterol absorption. iipseries.org | iipseries.org |

Integration of Advanced Computational and Analytical Research Paradigms

The development of azetidinol-based therapeutics is increasingly being accelerated by the synergy between experimental synthesis and advanced computational and analytical methods. These in silico and high-resolution techniques provide profound insights into molecular interactions, guide rational drug design, and help elucidate structure-activity relationships (SAR).

Computational approaches such as molecular docking are used to predict how azetidinol derivatives bind to their biological targets. researchgate.net By simulating the interaction between a ligand (the azetidine compound) and a protein receptor at the atomic level, researchers can prioritize which derivatives to synthesize, saving significant time and resources. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate the chemical structure of the compounds with their biological activity. nih.gov These models help identify key structural features—such as topological parameters and molecular connectivity indices—that govern the antibacterial or anticancer potency of the synthesized molecules. nih.gov

Analytical techniques like X-ray crystallography provide definitive, high-resolution three-dimensional structures of azetidinone derivatives, confirming their stereochemistry. mdpi.com This information is invaluable for understanding how the molecule's shape influences its biological function and for validating the accuracy of computational models.

| Research Paradigm | Application in Azetidinol Research | Key Insights Gained | References |

|---|---|---|---|

| Molecular Docking | Predicting the binding mode and affinity of azetidine derivatives to biological targets like dopamine receptors or mycobacterial enzymes. researchgate.netresearchgate.net | Elucidation of binding interactions; rationalization of observed biological activity. researchgate.net | researchgate.netresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to correlate structural features of azetidinone derivatives with their antimicrobial and anticancer activities. nih.gov | Identification of key molecular descriptors (e.g., topological parameters) that drive biological potency. nih.gov | nih.gov |

| X-ray Crystallography | Determining the precise three-dimensional structure and stereochemistry of synthesized β-lactam compounds. mdpi.com | Unambiguous confirmation of molecular structure, which is essential for SAR studies. mdpi.com | mdpi.com |

| Computational Mechanism Studies | Using quantum topological analysis (e.g., ELF) to understand the reaction mechanisms of synthetic routes like the Staudinger reaction. mdpi.com | Detailed insight into the electronic steps of a reaction, aiding in the optimization of synthetic conditions. mdpi.com | mdpi.com |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Methylazetidin-3-ol hydrochloride in laboratory settings?

The synthesis typically involves reacting 3-methylazetidine with hydrochloric acid under inert atmospheric conditions (e.g., nitrogen or argon) to prevent side reactions . Controlled stoichiometry and temperature are critical for achieving high yields. Analytical validation via NMR and mass spectrometry (MS) is recommended to confirm structural integrity and purity .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution MS are standard for structural elucidation. Polarimetry and X-ray crystallography may further resolve stereochemical properties, particularly when comparing analogs like 3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol .

Q. How should researchers handle discrepancies in reported yields or purity across studies?

Methodological inconsistencies (e.g., solvent choice, reaction time) often explain yield variations (50–70% in azetidinols ). Cross-validation using standardized protocols (e.g., identical solvents, temperatures) and peer-reviewed synthetic pathways (e.g., from PubChem or ECHA) is advised .

Advanced Research Questions

Q. How do substituent modifications on the azetidine ring influence biological activity and chemical reactivity?